2-Phenyl-1,3-propanediol-d4

Beschreibung

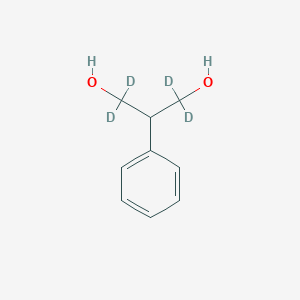

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,1,3,3-tetradeuterio-2-phenylpropane-1,3-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c10-6-9(7-11)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2/i6D2,7D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPBDZXFJDMJLIB-KXGHAPEVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CO)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(C1=CC=CC=C1)C([2H])([2H])O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50491247 |

Source

|

| Record name | 2-Phenyl(1,1,3,3-~2~H_4_)propane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50491247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98704-00-8 |

Source

|

| Record name | 2-Phenyl(1,1,3,3-~2~H_4_)propane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50491247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to 2-Phenyl-1,3-propanediol-d4: Properties, Molecular Weight, and Bioanalytical Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Phenyl-1,3-propanediol-d4, a deuterated analog of 2-Phenyl-1,3-propanediol. The focus is on its molecular weight, physicochemical properties, and its critical role as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document details the theoretical and experimental basis for its molecular weight, outlines its primary applications in pharmacokinetic and drug metabolism studies, and provides a field-proven experimental protocol for its use. The guide is intended to equip researchers, particularly those in drug development, with the foundational knowledge and practical insights required to effectively utilize this compound for generating robust, reliable, and regulatory-compliant bioanalytical data.

The Central Role of Isotopically Labeled Standards in Modern Bioanalysis

In the landscape of drug discovery and development, the accurate quantification of drug candidates and their metabolites in complex biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the definitive tool for this purpose due to its exceptional sensitivity and selectivity.[1] However, the journey of an analyte from a biological sample to the detector is fraught with potential variability, including inconsistencies in sample extraction, matrix-induced ionization suppression or enhancement, and instrument performance fluctuations.[1][2]

To control for this variability, the use of an internal standard (IS) is considered the gold standard.[1] An ideal IS is a compound that behaves chemically and physically identically to the analyte of interest throughout the entire analytical process but is distinguishable by the mass spectrometer.[2][3] Stable isotope-labeled (SIL) internal standards, where one or more atoms are replaced with a heavier stable isotope (e.g., ²H or Deuterium, ¹³C, ¹⁵N), represent the pinnacle of IS selection.[3][4] Deuterated standards, such as 2-Phenyl-1,3-propanediol-d4, are particularly favored because their near-identical properties to the unlabeled analyte ensure they co-elute chromatographically and experience the same effects during sample preparation and ionization, thereby providing the most accurate correction for experimental variance.[1][2][3]

Physicochemical Properties of 2-Phenyl-1,3-propanediol-d4

2-Phenyl-1,3-propanediol-d4 is the deuterated form of 2-Phenyl-1,3-propanediol, a known impurity and metabolite related to the anticonvulsant drug Felbamate.[5] The strategic placement of four deuterium atoms provides a distinct mass shift, making it an ideal internal standard for the quantification of its unlabeled counterpart and structurally related compounds.

Table 1: Core Physicochemical and Identifier Data

| Property | 2-Phenyl-1,3-propanediol-d4 | 2-Phenyl-1,3-propanediol (for comparison) |

| Molecular Formula | C₉H₈D₄O₂ | C₉H₁₂O₂[6][7] |

| Molecular Weight | 156.22 g/mol [5] | 152.19 g/mol [6][8] |

| IUPAC Name | 2-phenyl-1,3-propane-1,1,3,3-d4-diol | 2-phenylpropane-1,3-diol[6] |

| CAS Number | 98704-00-8 | 1570-95-2[7][8] |

| Appearance | White Solid[5] | White Solid[7] |

| Storage Conditions | 2-8°C Refrigerator[5] | Room Temperature |

Elucidation of Molecular Weight

The molecular weight is the cornerstone property of any chemical standard. For 2-Phenyl-1,3-propanediol-d4, this value is derived from its atomic composition, with special consideration for the heavier isotope of hydrogen.

Theoretical Calculation

The molecular weight is calculated by summing the atomic weights of the constituent atoms.

-

Base Molecule (2-Phenyl-1,3-propanediol, C₉H₁₂O₂):

-

Isotopically Labeled Molecule (2-Phenyl-1,3-propanediol-d4, C₉H₈D₄O₂): The "-d4" designation signifies the replacement of four protium atoms (¹H) with four deuterium atoms (²H or D). The labeling is specifically on the carbons bearing the hydroxyl groups (2-Phenyl-1,3-propane-1,1,3,3-d4-diol).[5]

-

Carbon (C): 9 atoms × 12.011 amu/atom = 108.099 amu

-

Hydrogen (H): 8 atoms × 1.008 amu/atom = 8.064 amu

-

Deuterium (D): 4 atoms × 2.014 amu/atom ≈ 8.056 amu

-

Oxygen (O): 2 atoms × 15.999 amu/atom = 31.998 amu

-

Total Molecular Weight ≈ 156.22 g/mol [5]

-

This +4 Da mass shift is substantial enough to prevent isotopic crosstalk in most mass spectrometers, ensuring that the signal from the internal standard does not interfere with the signal from the analyte.

Experimental Verification via Mass Spectrometry

While theoretical calculations provide a precise value, experimental verification is a mandatory quality control step. High-Resolution Mass Spectrometry (HRMS), using technologies like Time-of-Flight (TOF) or Orbitrap, is employed to confirm the monoisotopic mass and isotopic purity of the standard. This analysis verifies that the compound has the correct elemental composition and that the deuterium incorporation is high (typically >98%), which is crucial for minimizing interference from any unlabeled material.[3]

Application Spotlight: Internal Standard for Felbamate and Metabolite Quantification

The primary and most critical application of 2-Phenyl-1,3-propanediol-d4 is as an internal standard for the bioanalysis of the antiepileptic drug Felbamate and its related compounds.[5] Felbamate itself is 2-phenyl-1,3-propanediol dicarbamate. The structural similarity between the core of Felbamate and 2-Phenyl-1,3-propanediol-d4 makes the latter an exemplary IS.

Causality Behind its Efficacy:

-

Extraction Recovery: During sample preparation procedures like liquid-liquid extraction or solid-phase extraction, any physical loss of the analyte will be mirrored by a proportional loss of the deuterated IS.[9][10]

-

Chromatographic Co-elution: The addition of deuterium atoms results in a negligible change to the polarity and chemical properties of the molecule. Consequently, the analyte and the IS have virtually identical retention times on a reversed-phase HPLC column.[3] This is a critical self-validating feature, as it ensures both compounds experience the same matrix effects at the moment of ionization.

-

Ionization Efficiency: As both compounds enter the mass spectrometer's ion source simultaneously, any suppression or enhancement of the signal due to co-eluting matrix components will affect both the analyte and the IS to the same degree.

By calculating the ratio of the analyte's peak area to the IS's peak area, these sources of variability are normalized, leading to a highly accurate and precise final concentration measurement.[1]

Experimental Protocol: Quantification of an Analyte using 2-Phenyl-1,3-propanediol-d4 by LC-MS/MS

This protocol outlines a validated, trustworthy workflow for the quantification of an analyte (e.g., 2-Phenyl-1,3-propanediol) in human plasma.

Objective: To determine the concentration of an analyte in human plasma samples using a calibration curve and 2-Phenyl-1,3-propanediol-d4 as the internal standard.

Methodology:

-

Preparation of Stock and Working Solutions:

-

Prepare a 1.0 mg/mL stock solution of the analyte and the IS (2-Phenyl-1,3-propanediol-d4) in methanol.

-

From these stocks, prepare serial dilutions in 50:50 acetonitrile:water to create calibration standards (e.g., 1-1000 ng/mL) and a fixed-concentration IS working solution (e.g., 100 ng/mL).

-

-

Sample Preparation (Protein Precipitation):

-

Rationale: This technique is fast, simple, and effective for removing the bulk of plasma proteins prior to LC-MS/MS analysis.

-

To 50 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the IS working solution (100 ng/mL). Vortex briefly.

-

Add 200 µL of ice-cold acetonitrile.

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new vial for LC-MS/MS analysis.

-

-

LC-MS/MS Instrumentation and Conditions:

-

LC System: Standard HPLC or UHPLC system.

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: A typical gradient would run from 5% B to 95% B over 3-5 minutes.

-

MS System: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

MRM Transitions:

-

Analyte (2-Phenyl-1,3-propanediol): e.g., Q1: 153.1 m/z → Q3: 135.1 m/z

-

IS (2-Phenyl-1,3-propanediol-d4): e.g., Q1: 157.1 m/z → Q3: 139.1 m/z (Note: Exact transitions must be optimized experimentally)

-

-

-

Data Analysis and Validation:

-

Integrate the peak areas for both the analyte and the IS.

-

Calculate the Peak Area Ratio (Analyte Area / IS Area).

-

Construct a calibration curve by plotting the Peak Area Ratio against the nominal concentration of the calibration standards. Apply a linear regression with 1/x² weighting.

-

Quantify unknown samples by interpolating their Peak Area Ratios from the calibration curve.

-

The system is self-validating through the consistent response of the IS across all samples. Per FDA guidance, significant variability in the IS response may indicate an analytical issue that requires investigation.[11]

-

Visualization of the Bioanalytical Workflow

The following diagram illustrates the logical flow of the experimental protocol, from sample receipt to final data output.

Caption: Experimental workflow for bioanalysis using a deuterated internal standard.

Conclusion

2-Phenyl-1,3-propanediol-d4, with a precisely defined molecular weight of 156.22 g/mol , is more than just a chemical entity; it is an essential tool that enables accuracy and confidence in bioanalytical science. Its utility as a stable isotope-labeled internal standard is grounded in the fundamental principles of analytical chemistry, providing a robust mechanism to correct for inevitable experimental variations. For professionals in drug development, the proper use of such high-purity standards is not merely a best practice but a foundational requirement for generating the high-quality, reproducible data necessary for regulatory submission and advancing therapeutic candidates.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 254178, 2-Phenyl-1,3-propanediol. Retrieved from PubChem. [Link]

-

Pharmaffiliates Analytics & Synthetics (P) Ltd. 2-Phenyl-1,3-propanediol-d4. Retrieved from Pharmaffiliates. [Link]

-

ResolveMass Laboratories Inc. (2023). Deuterated Standards for LC-MS Analysis. Retrieved from ResolveMass. [Link]

-

Perret, D., et al. (2009). Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays. Rapid Communications in Mass Spectrometry, 23(9), 1287-97. [Link]

-

Bergeron, A., Furtado, M., & Garofolo, F. (2009). Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays. Rapid Communications in Mass Spectrometry, 23(9), 1287-97. [Link]

-

Romanyshyn, L. A., Tumanova, I., & Rower, J. E. (1994). Chromatographic procedures for the determination of felbamate in serum. Journal of Pharmaceutical and Biomedical Analysis, 12(4), 531-7. [Link]

-

Adusumalli, V. E., et al. (1993). Determination of the anticonvulsant felbamate and its three metabolites in brain and heart tissue of rats. Journal of Chromatography. B, Biomedical Applications, 620(2), 239-46. [Link]

-

U.S. Food & Drug Administration (2022). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. Retrieved from FDA. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. resolvemass.ca [resolvemass.ca]

- 4. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 2-Phenyl-1,3-propanediol | C9H12O2 | CID 254178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

- 8. 2-Phenyl-1,3-propanediol 98 1570-95-2 [sigmaaldrich.com]

- 9. Chromatographic procedures for the determination of felbamate in serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of the anticonvulsant felbamate and its three metabolites in brain and heart tissue of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. fda.gov [fda.gov]

An In-Depth Technical Guide to the Structure and Synthesis of 2-Phenyl-1,3-propanediol-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Deuteration in Modern Drug Development

In the landscape of pharmaceutical research and development, the strategic incorporation of stable isotopes, particularly deuterium, has emerged as a powerful tool for optimizing drug candidates' pharmacokinetic profiles and for use in bioanalytical studies.[1][2] Deuteration, the replacement of hydrogen atoms with their heavier isotope, deuterium, can significantly alter the metabolic fate of a drug molecule. This modification can lead to a reduced rate of metabolic degradation, thereby enhancing bioavailability and prolonging the therapeutic effect. Furthermore, deuterated compounds are invaluable as internal standards in quantitative bioanalysis, such as liquid chromatography-mass spectrometry (LC-MS), ensuring the accuracy and reproducibility of pharmacokinetic and toxicokinetic studies.[1][2]

This guide provides a comprehensive overview of the structure, synthesis, and characterization of 2-Phenyl-1,3-propanediol-d4, a deuterated analog of a key pharmaceutical intermediate. This compound is of significant interest as a labeled internal standard for the quantification of Felbamate, an anti-epileptic drug.

Chemical Structure and Properties

2-Phenyl-1,3-propanediol-d4 is an isotopologue of 2-phenyl-1,3-propanediol where the four hydrogen atoms on the two carbinol carbons have been replaced by deuterium atoms.

Chemical Structure:

Caption: Synthetic workflow for 2-Phenyl-1,3-propanediol-d4.

Experimental Protocol:

This protocol is adapted from established procedures for the reduction of esters with lithium aluminum hydride. [3]Extreme caution should be exercised when working with lithium aluminum deuteride, as it is a highly reactive and flammable substance. All operations must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware.

Materials:

-

Diethyl phenylmalonate

-

Lithium aluminum deuteride (LiAlD₄)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Distilled water

-

15% aqueous sodium hydroxide solution

-

Anhydrous magnesium sulfate

-

Celite

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is assembled under a positive pressure of nitrogen.

-

Reagent Addition: Anhydrous THF is added to the flask, followed by the slow, portion-wise addition of lithium aluminum deuteride. The suspension is stirred to ensure homogeneity.

-

Substrate Addition: A solution of diethyl phenylmalonate in anhydrous THF is added dropwise to the stirred suspension of LiAlD₄ at a rate that maintains a gentle reflux. The reaction is exothermic and may require external cooling to control the temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until all the starting material has been consumed.

-

Work-up (Fieser Method): The reaction mixture is cooled in an ice bath. The following are added sequentially and dropwise with vigorous stirring:

-

x mL of water (where x is the mass in grams of LiAlD₄ used)

-

x mL of 15% aqueous sodium hydroxide

-

3x mL of water

-

-

Filtration and Extraction: The resulting granular precipitate is filtered through a pad of Celite, and the filter cake is washed thoroughly with diethyl ether. The combined organic filtrates are dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., toluene-hexane) to afford 2-Phenyl-1,3-propanediol-d4 as a white solid.

Structural Verification and Purity Assessment

The structural integrity and isotopic enrichment of the synthesized 2-Phenyl-1,3-propanediol-d4 must be confirmed using a combination of analytical techniques.

Analytical Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The absence of signals corresponding to the methylene protons at the C1 and C3 positions confirms the successful incorporation of deuterium. The spectrum will show signals for the phenyl protons and the methine proton.

-

¹³C NMR: The carbon signals for the CD₂OH groups will appear as triplets due to coupling with deuterium.

-

-

Mass Spectrometry (MS): The molecular ion peak in the mass spectrum will confirm the molecular weight of the deuterated compound (156.22 g/mol ). High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition. The isotopic distribution can also be analyzed to determine the percentage of d4, d3, d2, etc., species present.

Predicted Analytical Data:

| Analysis | Non-deuterated (2-Phenyl-1,3-propanediol) | Deuterated (2-Phenyl-1,3-propanediol-d4) - Predicted |

| ¹H NMR | Phenyl protons (m, ~7.2-7.4 ppm), Methine proton (m, ~3.0 ppm), Methylene protons (m, ~3.8-4.0 ppm), Hydroxyl protons (br s) | Phenyl protons (m, ~7.2-7.4 ppm), Methine proton (m, ~3.0 ppm), Hydroxyl protons (br s) |

| ¹³C NMR | Phenyl carbons (~126-140 ppm), Methine carbon (~50 ppm), Methylene carbons (~65 ppm) | Phenyl carbons (~126-140 ppm), Methine carbon (~50 ppm), Methylene carbons (triplet, ~65 ppm) |

| Mass (m/z) | [M+H]⁺: 153.08 | [M+H]⁺: 157.11 |

Applications in Drug Development

The primary application of 2-Phenyl-1,3-propanediol-d4 is as a stable isotope-labeled internal standard for the quantitative analysis of Felbamate in biological matrices. [1][2]The use of a deuterated internal standard is the gold standard in bioanalytical method development for LC-MS based assays. [4] Advantages of using 2-Phenyl-1,3-propanediol-d4 as an internal standard:

-

Co-elution with the Analyte: Due to its similar physicochemical properties, the deuterated standard co-elutes with the non-deuterated analyte, which allows for effective correction of matrix effects and variations in instrument response.

-

Improved Accuracy and Precision: The use of a stable isotope-labeled internal standard significantly improves the accuracy and precision of the analytical method, which is crucial for regulatory submissions.

-

Enhanced Method Robustness: It compensates for variability in sample preparation, injection volume, and ionization efficiency, leading to a more robust and reliable bioanalytical method.

Conclusion

2-Phenyl-1,3-propanediol-d4 is a valuable tool in the development and bioanalysis of Felbamate and potentially other related pharmaceutical compounds. Its synthesis via the reduction of diethyl phenylmalonate with lithium aluminum deuteride is a well-established and efficient method. The rigorous characterization of the final product is essential to ensure its suitability for use as an internal standard in regulated bioanalytical studies. As the field of pharmacokinetics continues to demand higher levels of accuracy and precision, the use of deuterated internal standards like 2-Phenyl-1,3-propanediol-d4 will remain a critical component of drug development programs.

References

-

PubChem. 2-Phenyl-1,3-propanediol. National Center for Biotechnology Information. [Link]

-

Veeprho. 2-Phenyl-1,3-propanediol-D4. [Link]

-

Pharmaffiliates. 2-Phenyl-1,3-propanediol-d4. [Link]

- Google Patents. US4868327A - Synthesis of 2-phenyl-1,3-propanediol.

-

Sciencemadness Discussion Board. Reduction of diethyl phenyl malonate with LAH. [Link]

- Google Patents.

-

Organic Syntheses. Ethyl Phenylmalonate. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]

-

University of Rochester, Department of Chemistry. Workup for Aluminum Hydride Reductions. [Link]

-

KCAS Bioanalytical Services. The Value of Deuterated Internal Standards. [Link]

-

ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. [Link]

-

A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. [Link]

-

Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry : RCM, 19(3), 401–407. [Link]

Sources

A Technical Guide to 2-Phenyl-1,3-propanediol-d4 and its Application in Bioanalytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical research and development, the precise quantification of therapeutic agents in biological matrices is paramount for establishing safety and efficacy. This guide provides a comprehensive overview of 2-Phenyl-1,3-propanediol-d4, a deuterated internal standard crucial for the accurate bioanalysis of its parent drug, Felbamate. We will delve into the synonyms and chemical identity of this compound, explore the rationale behind the use of stable isotope-labeled standards in mass spectrometry, and present a detailed protocol for its application in a validated LC-MS/MS method for Felbamate quantification. Furthermore, this guide will elucidate the synthesis of 2-Phenyl-1,3-propanediol-d4, offering a foundational understanding for its preparation.

Part 1: Unveiling 2-Phenyl-1,3-propanediol-d4: Synonyms and Identification

2-Phenyl-1,3-propanediol-d4 is a stable isotope-labeled analog of 2-Phenyl-1,3-propanediol, where four hydrogen atoms have been replaced by deuterium. This seemingly subtle modification is instrumental in its primary application as an internal standard in quantitative mass spectrometry.

Synonyms and Chemical Identifiers:

| Name | Identifier |

| Systematic Name | 2-Phenyl-1,3-propane-1,1,3,3-d4-diol |

| Synonym | 1,3-Propane-1,1,3,3-d4-diol, 2-phenyl- |

| CAS Number | 98704-00-8 |

| Molecular Formula | C₉H₈D₄O₂ |

| Molecular Weight | 156.22 g/mol |

Part 2: The Critical Role of Deuterated Internal Standards in Bioanalysis

The use of stable isotope-labeled internal standards, such as 2-Phenyl-1,3-propanediol-d4, is a cornerstone of modern bioanalytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays.[1] The fundamental principle lies in the near-identical physicochemical properties of the deuterated standard and the analyte of interest.

The Causality Behind the Choice:

-

Co-elution: The deuterated standard and the analyte exhibit virtually identical chromatographic behavior, ensuring they elute from the analytical column at the same time.

-

Identical Ionization Efficiency: Both compounds experience the same degree of ionization in the mass spectrometer's source, mitigating variations in signal intensity due to matrix effects.

-

Correction for Sample Loss: Any loss of analyte during sample preparation (e.g., extraction, evaporation) will be mirrored by a proportional loss of the internal standard.

By adding a known amount of the deuterated internal standard to each sample at the beginning of the workflow, the ratio of the analyte's signal to the internal standard's signal can be used for accurate quantification, effectively normalizing for variations in sample preparation and instrument response.

Part 3: The Nexus with Felbamate: A Therapeutic Context

2-Phenyl-1,3-propanediol-d4 serves as an indispensable tool in the therapeutic drug monitoring and pharmacokinetic studies of Felbamate. Felbamate (2-phenyl-1,3-propanediol dicarbamate) is an anti-epileptic drug used in the treatment of partial seizures.[2]

Pharmacokinetics of Felbamate:

| Pharmacokinetic Parameter | Value |

| Bioavailability | >90% (oral) |

| Protein Binding | 22-25% |

| Metabolism | Hepatic (CYP3A4 and CYP2E1) |

| Elimination Half-life | 14-23 hours |

| Excretion | Primarily renal (40-50% as unchanged drug) |

Given the potential for drug-drug interactions and patient variability in metabolism, accurate monitoring of Felbamate plasma concentrations is crucial for optimizing therapeutic outcomes and minimizing adverse effects.

Part 4: Synthesis of 2-Phenyl-1,3-propanediol-d4: A Conceptual Workflow

Conceptual Synthetic Pathway:

Caption: Conceptual synthesis of 2-Phenyl-1,3-propanediol-d4.

Step-by-Step Methodology (Conceptual):

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), a solution of diethyl phenylmalonate in an anhydrous ether solvent (e.g., tetrahydrofuran) is prepared.

-

Reduction: The flask is cooled in an ice bath, and a solution of a deuterated reducing agent, such as lithium aluminum deuteride (LAD) or sodium borodeuteride (NaBD4), in an appropriate solvent is added dropwise. The use of a deuterated reducing agent is the key step to introduce the deuterium atoms at the 1 and 3 positions of the propanediol backbone.

-

Quenching: After the reaction is complete (monitored by thin-layer chromatography), the reaction is carefully quenched by the slow addition of water or a saturated aqueous solution of sodium sulfate.

-

Extraction: The product is extracted from the aqueous layer using an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography to yield pure 2-Phenyl-1,3-propanediol-d4.

Part 5: Experimental Protocol: Quantification of Felbamate in Human Plasma using LC-MS/MS

This section provides a detailed, step-by-step protocol for the quantitative analysis of Felbamate in human plasma, employing 2-Phenyl-1,3-propanediol-d4 as the internal standard. This protocol is adapted from established bioanalytical methods for antiepileptic drugs.[4][5][6]

Materials and Reagents:

-

Felbamate reference standard

-

2-Phenyl-1,3-propanediol-d4 (Internal Standard, IS)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Deionized water (18.2 MΩ·cm)

-

Human plasma (K2EDTA)

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Experimental Workflow Diagram:

Caption: Workflow for Felbamate quantification in plasma.

Detailed Protocol:

-

Preparation of Stock and Working Solutions:

-

Prepare stock solutions of Felbamate and 2-Phenyl-1,3-propanediol-d4 in methanol at a concentration of 1 mg/mL.

-

Prepare serial dilutions of the Felbamate stock solution in methanol to create working solutions for the calibration curve.

-

Prepare a working solution of the internal standard (2-Phenyl-1,3-propanediol-d4) in methanol at an appropriate concentration.

-

-

Sample Preparation:

-

To 50 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution.

-

Add 200 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Conditions:

-

HPLC Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient to achieve separation of Felbamate and the internal standard.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 10 µL

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Felbamate: m/z [M+H]⁺ → fragment ion

-

2-Phenyl-1,3-propanediol-d4 (IS): m/z [M+H]⁺ → fragment ion

-

-

-

Calibration and Quantification:

-

Prepare a calibration curve by spiking blank human plasma with known concentrations of Felbamate.

-

Process the calibration standards and quality control (QC) samples along with the unknown samples.

-

Construct a calibration curve by plotting the peak area ratio of Felbamate to the internal standard against the nominal concentration of Felbamate.

-

Determine the concentration of Felbamate in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Part 6: Bioanalytical Method Validation: A Self-Validating System

A robust bioanalytical method is a self-validating system, ensuring the reliability and reproducibility of the data. The validation of the described LC-MS/MS method should be performed according to regulatory guidelines (e.g., FDA, EMA).[7][8][9][10]

Key Validation Parameters:

| Parameter | Description |

| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. |

| Accuracy | The closeness of the measured concentration to the true concentration. |

| Precision | The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple aliquots of a single homogeneous volume. |

| Matrix Effect | The alteration of ionization efficiency by the presence of co-eluting matrix components. |

| Recovery | The efficiency of the extraction procedure. |

| Stability | The chemical stability of the analyte in the biological matrix under various storage and processing conditions. |

Conclusion

2-Phenyl-1,3-propanediol-d4 is a vital tool for researchers and drug development professionals engaged in the study of Felbamate. Its role as a deuterated internal standard enables the development of highly accurate and precise bioanalytical methods, which are essential for pharmacokinetic and therapeutic drug monitoring studies. This guide has provided a comprehensive overview of its synonyms, the scientific rationale for its use, its relationship with Felbamate, a conceptual synthetic pathway, and a detailed experimental protocol for its application. By adhering to rigorous validation principles, the methodologies described herein will contribute to the generation of high-quality, reliable data in the pursuit of advancing therapeutic innovation.

References

-

Felbamate. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2024 Jan-. Available from: [Link]

-

Felbamate but not phenytoin or gabapentin reduces glutamate release by blocking presynaptic NMDA receptors in the entorhinal cortex. Neuropharmacology. 2005;49(4):477-87. Available from: [Link]

- Process for the preparation of 2-phenyl-1,3-propanediol. US Patent 9,233,898.

-

Bioanalytical method development and validation of a novel antiseizure agent Cenobamate using LC-MS/MS. International Journal of Nanotechnology. 2023;20(1/2/3/4):63-74. Available from: [Link]

-

Rapid and sensitive LC-MS/MS method for determination of felbamate in mouse plasma and tissues and human plasma. J Chromatogr B Analyt Technol Biomed Life Sci. 2011;879(1):123-8. Available from: [Link]

-

Determination of Felbamate Concentration in Pediatric Samples by High-Performance Liquid Chromatography. Ther Drug Monit. 1997;19(3):301-6. Available from: [Link]

-

Quantitative Analysis of Cenobamate and Concomitant Anti-Seizure Medications in Human Plasma via Ultra-High Performance Liquid Chromatography–Tandem Mass Spectrometry. Pharmaceuticals (Basel). 2024;17(2):247. Available from: [Link]

-

Drug Monitoring and Toxicology: A Simple Procedure for the Monitoring of Felbamate by HPLC-UV Detection. J Anal Toxicol. 2011;35(7):444-8. Available from: [Link]

-

Isotopic Labelling Analysis using Single Cell Mass Spectrometry. bioRxiv. 2024. Available from: [Link]

-

Felbamate for partial seizures: results of a controlled clinical trial. Neurology. 1993;43(4):688-92. Available from: [Link]

-

Determination of Antiepileptics in Biological Samples—A Review. Molecules. 2023;28(14):5383. Available from: [Link]

- Synthesis of 2-phenyl-1,3-propanediol. US Patent 4,868,327.

-

Bioanalytical method validation of rifapentine and its metabolite in human plasma using the LC-MS/MS method, as well as its application to a pharmacokinetics study. J Appl Pharm Sci. 2024;14(03):134-145. Available from: [Link]

-

Isotopic Labeling Analysis using Single Cell Mass Spectrometry. ResearchGate. 2024. Available from: [Link]

-

Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS Journal. 2014;16(6):1372-1391. Available from: [Link]

-

Deuterated Internal Standard: Significance and symbolism. Synfacts. 2024;20(08):0811. Available from: [Link]

-

Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins. Bioanalysis. 2015;7(12):1547-1564. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US9233898B2 - Process for the preparation of 2-phenyl-1,3-propanediol - Google Patents [patents.google.com]

- 4. Rapid and sensitive LC–MS/MS method for determination of felbamate in mouse plasma and tissues and human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of felbamate concentration in pediatric samples by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. japsonline.com [japsonline.com]

- 9. scispace.com [scispace.com]

- 10. Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Role of Isotopic Labeling in Modern Analytics

An In-depth Technical Guide to the Physicochemical Properties of 2-Phenyl-1,3-propanediol-d4

In the landscape of pharmaceutical research and development, precision and accuracy are paramount. The use of stable isotope-labeled (SIL) compounds as internal standards has become the gold standard for quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays. 2-Phenyl-1,3-propanediol-d4, the deuterated analogue of 2-Phenyl-1,3-propanediol, exemplifies such a critical analytical tool. It is primarily utilized as an internal standard for the quantification of Felbamate, an anti-epileptic drug, and its metabolites in complex biological matrices.[1][2]

The strategic replacement of four hydrogen atoms with deuterium imparts a 4-dalton mass shift, allowing for clear differentiation from the unlabeled analyte by a mass spectrometer. Crucially, this substitution has a negligible effect on the molecule's physicochemical properties, such as chromatographic retention time, extraction efficiency, and ionization response. This near-identical behavior is the cornerstone of its utility, as it enables the SIL standard to meticulously track the analyte through every stage of sample preparation and analysis, correcting for variability and matrix effects to ensure highly accurate quantification.[3]

This guide offers a comprehensive exploration of the physicochemical properties of 2-Phenyl-1,3-propanediol-d4, providing researchers, scientists, and drug development professionals with the core data and methodologies required for its effective implementation.

Section 1: Core Physicochemical Characteristics

The fundamental properties of 2-Phenyl-1,3-propanediol-d4 are rooted in its non-deuterated counterpart. The introduction of deuterium atoms results in a predictable increase in molecular weight, while properties governed by intermolecular forces, such as melting and boiling points, are not significantly altered.

Data Summary: Physicochemical Properties

| Property | 2-Phenyl-1,3-propanediol (Unlabeled) | 2-Phenyl-1,3-propanediol-d4 (Labeled) | Data Source |

| Chemical Structure | HOCH₂CH(C₆H₅)CH₂OH | HOCD₂CH(C₆H₅)CD₂OH | [2][4] |

| CAS Number | 1570-95-2 | 98704-00-8 | [2][4] |

| Molecular Formula | C₉H₁₂O₂ | C₉H₈D₄O₂ | [2][5] |

| Molecular Weight | 152.19 g/mol | 156.22 g/mol | [2][6] |

| Appearance | White to Off-White Solid | White Solid | [2][7] |

| Melting Point | 53-56 °C | Expected to be similar to unlabeled | [4][6][8] |

| Boiling Point | 176 °C @ 13 Torr | Expected to be similar to unlabeled | [7] |

| Solubility | Slightly soluble in Chloroform and Methanol. | Expected to be similar to unlabeled. Miscible with water, acetone.[7][9] | |

| pKa | 14.26 ± 0.10 (Predicted) | Expected to be similar to unlabeled | [7] |

Section 2: Synthesis and Isotopic Labeling Strategy

While specific synthesis routes for commercial 2-Phenyl-1,3-propanediol-d4 are often proprietary, a logical and common approach involves the reduction of a suitable precursor with a deuterated reducing agent. This ensures the precise incorporation of deuterium at non-exchangeable positions. A highly plausible pathway starts from diethyl phenylmalonate.

The reduction of the ester groups to hydroxyl groups can be achieved using powerful reducing agents. To introduce the deuterium labels at the C1 and C3 positions, a deuterated reagent such as sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (LiAlD₄) would be employed.

A patented method for synthesizing the unlabeled compound involves the reduction of diethyl phenylmalonate with sodium borohydride in the presence of a phosphate buffer to improve yield and purity.[10] Adapting this for deuteration would involve the substitution of NaBH₄ with NaBD₄.

Caption: Plausible synthetic pathway for 2-Phenyl-1,3-propanediol-d4.

Section 3: Analytical Characterization and Quality Control

The validation of a stable isotope-labeled standard is a multi-faceted process requiring orthogonal analytical techniques to confirm its identity, purity (both chemical and isotopic), and concentration.[11] This ensures the integrity of the quantitative data it helps generate.

Caption: Comprehensive analytical workflow for validating a SIL standard.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Expertise & Causality: MS is the definitive technique for confirming the mass of the deuterated molecule and assessing its isotopic purity. High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, confirming the elemental composition (C₉H₈D₄O₂). For isotopic purity, LC-MS is used to measure the relative abundance of the desired d4 isotopologue compared to lower (d0-d3) and higher (d5+) isotopologues. An isotopic enrichment of ≥98% is typically required for high-quality internal standards.[3]

Protocol: Isotopic Purity Assessment by LC-MS

-

Standard Preparation: Prepare a solution of 2-Phenyl-1,3-propanediol-d4 in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of ~1 µg/mL.

-

Chromatography:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to elute the analyte (e.g., 5% to 95% B over 5 minutes).

-

Flow Rate: 0.4 mL/min.

-

-

Mass Spectrometry:

-

Ionization: Electrospray Ionization (ESI) in positive mode.

-

Acquisition: Full scan mode to observe all isotopologues. Alternatively, use Selected Ion Monitoring (SIM) to monitor the specific m/z for each isotopologue (e.g., d0 to d5).[12]

-

-

Data Analysis: Integrate the peak areas for each monitored isotopologue. Calculate isotopic purity as: (Area_d4 / Sum of Areas_d0-dn) * 100%.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Expertise & Causality: While MS confirms what the mass is, NMR confirms where the deuterium labels are located. This provides unequivocal structural proof.[11]

-

¹H NMR: In the proton NMR spectrum, the signals corresponding to the protons on the C1 and C3 carbons (the -CH₂OH groups) in the unlabeled compound will be absent or significantly diminished in the d4-labeled version. This directly confirms the site of deuteration. The hydroxyl (-OH) protons will still be visible but can be exchanged with deuterium by adding a drop of D₂O to the NMR tube, causing their signals to disappear.[13]

-

¹³C NMR: The carbon signals for C1 and C3 will show coupling to deuterium (C-D coupling), resulting in characteristic multiplets, and a slight upfield shift compared to the unlabeled compound.

-

²H NMR (Deuterium NMR): This experiment directly observes the deuterium nuclei, showing a signal that confirms the presence of deuterium at the expected chemical shift.

Protocol: ¹H NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of 2-Phenyl-1,3-propanediol-d4 in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire a standard ¹H NMR spectrum on a 400 MHz or higher spectrometer.

-

H-D Exchange (Optional): After the initial spectrum is acquired, add one drop of deuterium oxide (D₂O), shake gently, and re-acquire the spectrum to identify the exchangeable -OH proton signals.

-

Analysis: Compare the spectrum to that of an authentic standard of the unlabeled 2-Phenyl-1,3-propanediol. Confirm the absence of signals for the C1 and C3 protons.

Section 4: Applications in Quantitative Bioanalysis

The primary application of 2-Phenyl-1,3-propanediol-d4 is as an internal standard for the quantification of Felbamate or its metabolites in pharmacokinetic, toxicokinetic, or therapeutic drug monitoring studies.[1][14]

Causality: Why SIL Internal Standards are Superior In a typical bioanalytical workflow, a sample (e.g., plasma) undergoes multiple steps: protein precipitation, liquid-liquid extraction or solid-phase extraction, concentration, and finally, injection into an LC-MS system. Analyte can be lost at any step. An ideal internal standard is added at the very beginning and experiences the exact same proportional loss as the analyte. Because 2-Phenyl-1,3-propanediol-d4 is chemically identical to the analyte, it co-elutes chromatographically and experiences the same ionization efficiency (or suppression). The mass spectrometer distinguishes them by their mass difference. The final concentration is calculated based on the ratio of the analyte response to the internal standard response, which remains constant regardless of sample preparation variability or matrix-induced ion suppression.[3]

Section 5: Safety, Handling, and Storage

While a specific safety data sheet for the d4 version may be limited, the toxicological profile is expected to be identical to the unlabeled compound.

-

Hazard Identification: Based on the data for 2-Phenyl-1,3-propanediol, the compound is classified as causing serious eye damage (H318).[4][5]

-

Handling Precautions: Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[15][16] Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust.[17]

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.[15][18] For long-term stability as a certified standard, storage at 2-8°C is often recommended.[2]

Conclusion

2-Phenyl-1,3-propanediol-d4 is more than just a molecule with a higher mass; it is a precision tool engineered for high-stakes analytical chemistry. Its value is defined by a set of well-characterized physicochemical properties that are nearly identical to its non-deuterated analogue, allowing it to serve as an ideal internal standard. A thorough characterization, combining mass spectrometry to confirm isotopic purity and NMR to verify the location of the labels, is essential for its validation. For researchers in drug metabolism and pharmacokinetics, the proper use of this and similar SIL standards is a foundational element for producing reliable, reproducible, and defensible quantitative data.

References

-

PubChem. (n.d.). 2-Phenyl-1,3-propanediol. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). US4868327A - Synthesis of 2-phenyl-1,3-propanediol.

-

ChemSynthesis. (n.d.). 1,3-diphenyl-1,3-propanediol. Retrieved from [Link]

-

Veeprho. (n.d.). 2-Phenyl-1,3-propanediol-D4. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2023). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from [Link]

-

Wikipedia. (n.d.). Propylene glycol. Retrieved from [Link]

-

KM Pharma Solution Private Limited. (n.d.). MSDS - 2-Phenyl-1,3-Propanediol. Retrieved from [Link]

-

Study Mind. (n.d.). Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). Retrieved from [Link]

- Google Patents. (n.d.). US9233898B2 - Process for the preparation of 2-phenyl-1,3-propanediol.

-

Pharmaffiliates. (n.d.). 2-Phenyl-1,3-propanediol-d4. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 1,3-Propanediol. Retrieved from [Link]

-

YouTube. (2023). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc. Retrieved from [Link]

-

Molecules. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. MDPI. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2023). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

-

CORESTA. (n.d.). Determination of 2-Chloro-1,3-propanediol (2-mcpd) and 3-Chloro-1,2-propanediol (3-MCPD) in emissions by gas chromatography-mass spectrometry (GC-MS). Retrieved from [Link]

-

SpectraBase. (n.d.). D(+)-2-Amino-3-phenyl-1-propanol - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: Hans Reich NMR Collection. Retrieved from [Link]

-

The Journal of Organic Chemistry. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

Sources

- 1. veeprho.com [veeprho.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. 2-フェニル-1,3-プロパンジオール 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2-Phenyl-1,3-propanediol | C9H12O2 | CID 254178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Sigma Aldrich 2-Phenyl-1,3-propanediol 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 7. 2-Phenyl-1,3-propanediol | 1570-95-2 [chemicalbook.com]

- 8. 2-Phenyl-1,3-propanediol, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. Propylene glycol - Wikipedia [en.wikipedia.org]

- 10. US9233898B2 - Process for the preparation of 2-phenyl-1,3-propanediol - Google Patents [patents.google.com]

- 11. resolvemass.ca [resolvemass.ca]

- 12. coresta.org [coresta.org]

- 13. thieme-connect.de [thieme-connect.de]

- 14. Deuteration - ThalesNano [thalesnano.com]

- 15. fishersci.com [fishersci.com]

- 16. carlroth.com [carlroth.com]

- 17. kmpharma.in [kmpharma.in]

- 18. fishersci.com [fishersci.com]

A Technical Guide to the Solubility of 2-Phenyl-1,3-propanediol-d4 for Laboratory Applications

Executive Summary

This technical guide provides a comprehensive analysis of the solubility of 2-Phenyl-1,3-propanediol-d4 (CAS No. 98704-00-8), a deuterated analog used as a labeled standard in various analytical and metabolic studies, including those related to the drug Felbamate.[1] Given the scarcity of direct solubility data for this specific isotopologue, this document synthesizes information from its non-deuterated parent compound, 2-Phenyl-1,3-propanediol (CAS No. 1570-95-2), with fundamental principles of physical organic chemistry and the subtle effects of isotopic substitution. We present a predicted solubility profile, a rigorous, field-proven experimental protocol for quantitative solubility determination, and practical insights for researchers, scientists, and drug development professionals to ensure accurate and reproducible results in the laboratory.

Molecular Structure and Physicochemical Properties

To understand the solubility of 2-Phenyl-1,3-propanediol-d4, we must first analyze the structure of its parent compound.

Key Properties of 2-Phenyl-1,3-propanediol:

-

Molecular Formula: C₉H₁₂O₂[2]

The molecule's structure is amphiphilic, featuring two distinct regions that govern its interactions with solvents:

-

A Hydrophilic Diol Moiety: The two hydroxyl (-OH) groups on the propane backbone are polar and capable of acting as both hydrogen bond donors and acceptors. This region promotes solubility in polar, protic solvents.

-

A Lipophilic Phenyl Ring: The aromatic phenyl group is nonpolar and contributes to van der Waals interactions. This region promotes solubility in nonpolar, aprotic solvents.

This dual-character structure dictates that its solubility will be highest in solvents that can effectively solvate both the polar and nonpolar portions of the molecule.

The Isotopic Effect: Impact of Deuteration on Solubility

2-Phenyl-1,3-propanediol-d4 is deuterated at the C1 and C3 positions (HO-CD₂-CH(Ph)-CD₂-OH). While isotopic substitution is often assumed to have a negligible effect on solubility for routine lab work, understanding the underlying principles is crucial for high-precision applications.[7]

Deuterium forms slightly shorter and stronger covalent bonds than protium (hydrogen).[8] This can lead to subtle changes in intermolecular forces:

-

Hydrogen/Deuterium Bonding: The O-H···O hydrogen bond is the primary intermolecular force in the solid crystal lattice and is critical for solvation in protic solvents. The corresponding O-D···O "deuterium bond" has a slightly different zero-point vibrational energy, which can marginally alter the strength of these interactions.[9][10]

-

Polarity and Dipole Moment: Changes in bond length and vibrational modes can cause minor shifts in the molecule's overall dipole moment, though this effect is typically very small.[11]

Expert Insight: For the vast majority of laboratory applications, such as preparing stock solutions for chromatography or NMR, it is a scientifically reasonable starting assumption that the solubility of 2-Phenyl-1,3-propanediol-d4 is highly comparable to its non-deuterated counterpart.[7] However, this guide provides a definitive protocol (Section 5.0) for researchers who require precise, experimentally validated solubility data.

Solubility Profile: Known Data and Expert Predictions

Direct quantitative solubility data for 2-Phenyl-1,3-propanediol-d4 is not published. The following table combines the limited available qualitative data for the parent compound with expert predictions based on its amphiphilic structure and the "like dissolves like" principle.

| Solvent Class | Solvent | Predicted Solubility | Rationale for Prediction / Reported Data |

| Polar Protic | Water | Sparingly Soluble | Reported as sparingly soluble.[5] The large phenyl group limits solubility despite the two hydroxyl groups. |

| Methanol | Slightly to Moderately Soluble | Reported as slightly soluble.[4] The small alkyl chain allows effective hydrogen bonding with the diol. | |

| Ethanol | Moderately Soluble | Balances polarity for hydrogen bonding with some nonpolar character to solvate the phenyl ring. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Highly Soluble | Excellent hydrogen bond acceptor with high polarity, capable of solvating both parts of the molecule effectively.[12][13] |

| N,N-Dimethylformamide (DMF) | Highly Soluble | Similar to DMSO, a powerful polar aprotic solvent that is an excellent hydrogen bond acceptor. | |

| Acetonitrile | Moderately Soluble | Less polar than DMSO/DMF, but should still effectively dissolve the compound for most analytical concentrations. | |

| Intermediate Polarity | Chloroform (CHCl₃) | Slightly Soluble | Reported as slightly soluble.[4] Can act as a weak hydrogen bond donor. |

| Dichloromethane (DCM) | Moderately Soluble | Slightly more polar than chloroform; a common solvent for moderately polar organic compounds. | |

| Ethyl Acetate | Moderately Soluble | Possesses both a polar ester group and nonpolar ethyl/acetyl groups, making it a good match for the solute's amphiphilic nature. | |

| Nonpolar | Toluene | Slightly Soluble | The aromatic ring of toluene will interact favorably with the phenyl group of the solute, but it cannot solvate the polar diol. |

| Hexane / Heptane | Very Poorly Soluble / Insoluble | Lacks any polarity to interact with the hydrophilic diol groups, which are dominant in the solid-state crystal lattice. |

Experimental Protocol: Quantitative Solubility Determination by the Shake-Flask Method

This protocol describes a robust, self-validating method for accurately determining the equilibrium solubility of 2-Phenyl-1,3-propanediol-d4 in a given solvent at a specified temperature.[14][15]

5.1 Materials and Equipment

-

2-Phenyl-1,3-propanediol-d4 solid

-

Solvent of interest (analytical grade or higher)

-

Analytical balance (readable to at least 0.1 mg)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator within a temperature-controlled incubator (e.g., 25.0 ± 0.5 °C)

-

Syringe filters (0.22 µm, ensure chemical compatibility with solvent)

-

Pre-weighed collection vials (tared)

-

Pipettes and syringes

-

Drying oven or vacuum evaporator

5.2 Step-by-Step Methodology

-

Preparation: Add an excess amount of 2-Phenyl-1,3-propanediol-d4 to a vial.

-

Causality: The presence of undissolved solid throughout the experiment is essential to ensure a saturated solution is maintained at equilibrium. A good starting point is ~20-30 mg of solid for every 1 mL of solvent.

-

-

Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the chosen solvent into the vial. Seal the vial tightly.

-

Equilibration: Place the vial in the temperature-controlled shaker and agitate at a constant speed for 24-48 hours.

-

Causality: This extended period of agitation is critical to allow the system to reach thermodynamic equilibrium between the dissolved and undissolved states. Insufficient time is a primary source of error, leading to an underestimation of solubility.

-

-

Phase Separation (Sedimentation): Remove the vial from the shaker and let it stand undisturbed inside the same incubator for at least 2 hours.

-

Causality: This allows the excess solid to settle, preventing premature clogging of the syringe filter. Maintaining the temperature is crucial to prevent solubility changes.

-

-

Sample Collection: Carefully draw the supernatant (the clear liquid layer) into a syringe. Immediately attach a 0.22 µm syringe filter.

-

Causality: Filtration is a mandatory step to remove all microscopic, undissolved particulates, ensuring that only the dissolved solute is measured.

-

-

Aliquot Transfer: Discard the first ~0.2 mL of the filtrate to saturate the filter material. Then, accurately dispense a known volume (e.g., 1.0 mL) of the clear, saturated solution into a pre-weighed (tared) collection vial. Record the exact mass of the empty vial and the vial plus the solution.

-

Solvent Evaporation: Remove the solvent from the collection vial. This can be done by placing the open vial in a drying oven at a moderate temperature (e.g., 40-50 °C, well below the solute's melting point) until a constant weight is achieved, or by using a vacuum evaporator.

-

Final Weighing: Once all solvent is removed and only the dried solute remains, weigh the vial again.

-

Calculation:

-

Mass of dissolved solute = (Mass of vial + dried solute) - (Mass of empty vial)

-

Mass of solvent = (Mass of vial + solution) - (Mass of vial + dried solute)

-

Solubility (mg/mL) = Mass of dissolved solute (mg) / Volume of aliquot transferred (mL)

-

5.3 Self-Validating System

-

Replicates: Perform the entire experiment in triplicate to ensure reproducibility and calculate standard deviation.

-

Visual Confirmation: After equilibration, visually confirm that excess solid remains at the bottom of the vial. If all solid has dissolved, the solution is unsaturated, and the experiment must be repeated with more solute.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the quantitative solubility determination protocol.

Caption: Figure 1: Workflow for Gravimetric Solubility Determination.

Conclusion

While direct, published solubility data for 2-Phenyl-1,3-propanediol-d4 remains elusive, a robust solubility profile can be effectively predicted based on the amphiphilic structure of its parent compound. It is expected to exhibit high solubility in polar aprotic solvents like DMSO and DMF, moderate solubility in alcohols and chlorinated solvents, and poor solubility in nonpolar hydrocarbons. The subtle electronic effects of deuterium substitution are unlikely to alter this general profile for routine laboratory work. For applications demanding high accuracy, the provided gravimetric shake-flask protocol offers a reliable, self-validating method to generate precise, quantitative solubility data, empowering researchers to proceed with confidence in their experimental design and execution.

References

-

ChemSynthesis. (n.d.). 1,3-diphenyl-1,3-propanediol. Retrieved from [Link]

-

PubChem. (n.d.). 2-Phenyl-1,3-propanediol. National Center for Biotechnology Information. Retrieved from [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Königsberger, E., Gamsjäger, H., & Sawada, K. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 895–897. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015). Deuterated solvents vs. regular solvents. Retrieved from [Link]

-

Qi, Y., et al. (2024). Impact of H/D isotopic effects on the physical properties of materials. Materials Chemistry Frontiers. Retrieved from [Link]

-

SYNMR. (2023). Advantages and Limitations of Deuterated Solvents in Organic Synthesis. Retrieved from [Link]

-

Vandavasi, V. K., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Journal of the American Chemical Society. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 2-Phenyl-1,3-propanediol-d4. Retrieved from [Link]

-

ResearchGate. (n.d.). Deuterium Bonding Versus Hydrogen Bonding. Retrieved from [Link]

-

ResearchGate. (n.d.). The Experimental Determination of Solubilities. Retrieved from [Link]

-

An-Najah National University. (n.d.). Experiment 1: Determination of Solubility Class. Retrieved from [Link]

-

Mobley, D. L., & Guthrie, J. P. (2014). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 114(22), 11085–11105. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018). Does deuterium exhibit hydrogen bonding? Retrieved from [Link]

-

ResearchGate. (2016). How to record NMR for organic compound which is not soluble in common deuterated solvents? Retrieved from [Link]

-

Sobczyk, L., et al. (2012). H/D Isotope Effects in Hydrogen Bonded Systems. Molecules, 17(3), 2843–2873. Retrieved from [Link]

-

Royal Society of Chemistry. (2025). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 2.2: Solubility Lab. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Diphenyl-1,3-propanediol. National Center for Biotechnology Information. Retrieved from [Link]

-

DSpace@MIT. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Retrieved from [Link]

-

YouTube. (2024). GCSE CHEMISTRY PRACTICAL: INVESTIGATING THE SOLUBILITY OF A SOLID AT A SPECIFIC TEMPERATURE. Retrieved from [Link]

-

UCHEM. (2025). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. Retrieved from [Link]

-

Wikipedia. (n.d.). Hydrogen–deuterium exchange. Retrieved from [Link]

-

Jigs Chemical. (n.d.). 1,3-Propanediol Manufacturer, Supplier. Retrieved from [Link]

-

Riverland Trading. (n.d.). 1,3-Propanediol Supplier. Retrieved from [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 2-Phenyl-1,3-propanediol, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. 2-Phenyl-1,3-propanediol | C9H12O2 | CID 254178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Phenyl-1,3-propanediol | 1570-95-2 [chemicalbook.com]

- 5. guidechem.com [guidechem.com]

- 6. Sigma Aldrich 2-Phenyl-1,3-propanediol 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. researchgate.net [researchgate.net]

- 10. H/D Isotope Effects in Hydrogen Bonded Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Impact of H/D isotopic effects on the physical properties of materials - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 12. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 13. myuchem.com [myuchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

Decoding the Quality Signature: A Technical Guide to the Certificate of Analysis for 2-Phenyl-1,3-propanediol-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Crucial Role of a Well-Characterized Internal Standard

In the landscape of pharmaceutical development and metabolic research, the accuracy and reliability of analytical data are paramount. Stable isotope-labeled internal standards are indispensable tools in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays.[1][2][3] 2-Phenyl-1,3-propanediol-d4, a deuterated analog of a key metabolite of the anti-epileptic drug Felbamate, serves as a critical internal standard for pharmacokinetic and therapeutic drug monitoring studies.[3][4] Its utility is directly proportional to the confidence in its identity, purity, and isotopic enrichment, all of which are meticulously documented in its Certificate of Analysis (CoA).

This guide provides an in-depth exploration of the Certificate of Analysis for 2-Phenyl-1,3-propanediol-d4. Moving beyond a simple checklist, we will dissect the scientific principles behind each analytical test, elucidate the experimental protocols, and provide insights into the interpretation of the data presented. This document is designed to empower researchers to critically evaluate the quality of their analytical standards, ensuring the integrity and reproducibility of their scientific findings.

Physicochemical Properties of 2-Phenyl-1,3-propanediol-d4

A comprehensive understanding of the physical and chemical characteristics of 2-Phenyl-1,3-propanediol-d4 is fundamental to its proper handling, storage, and application.

| Property | Value | Source(s) |

| Chemical Name | 2-Phenyl-1,3-propanediol-d4 | [4] |

| Synonyms | 2-Phenyl-1,3-propane-1,1,3,3-d4-diol; 1,3-Propane-1,1,3,3-d4-diol, 2-phenyl- | [4] |

| CAS Number | 98704-00-8 | [4] |

| Molecular Formula | C₉H₈D₄O₂ | [4] |

| Molecular Weight | 156.22 g/mol | [4] |

| Appearance | White Solid | [4] |

| Storage | 2-8°C Refrigerator | [4] |

The Certificate of Analysis: A Detailed Exploration

The Certificate of Analysis is a formal document that attests to the quality and purity of a specific batch of a chemical substance. For a deuterated internal standard like 2-Phenyl-1,3-propanediol-d4, the CoA is the primary assurance of its fitness for purpose. Below is a representative Certificate of Analysis, followed by a detailed explanation of each section.

Representative Certificate of Analysis

| Product Information | |

| Product Name: | 2-Phenyl-1,3-propanediol-d4 |

| Catalogue Number: | P12345 |

| CAS Number: | 98704-00-8 |

| Lot Number: | A2B3C4D5 |

| Molecular Formula: | C₉H₈D₄O₂ |

| Molecular Weight: | 156.22 g/mol |

| Release Date: | 2024-10-26 |

| Retest Date: | 2026-10-26 |

| Analytical Test | Specification | Result | Method Reference |

| Appearance | White Solid | Conforms | Visual Inspection |

| Identity (¹H NMR) | Conforms to structure | Conforms | Internal Method NMR-001 |

| Chemical Purity (HPLC) | ≥ 98.0% | 99.5% | Internal Method HPLC-002 |

| Mass Identity (MS) | Conforms to structure | Conforms | Internal Method MS-003 |

| Isotopic Enrichment | ≥ 98 atom % D | 99.2 atom % D | Internal Method NMR-001 |

| Residual Solvents | Meets USP <467> requirements | Conforms | USP <467> |

| Water Content (Karl Fischer) | ≤ 0.5% | 0.1% | USP <921> |

| Storage Conditions | 2-8°C, desiccate | - | - |

In-Depth Analysis of CoA Sections

Identity Confirmation: ¹H NMR Spectroscopy

Causality behind Experimental Choice: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for confirming the chemical structure of a molecule. For 2-Phenyl-1,3-propanediol-d4, the ¹H NMR spectrum provides a unique fingerprint based on the chemical environment of the remaining protons. The deuteration at the 1 and 3 positions will result in the disappearance of the corresponding proton signals, providing unequivocal evidence of successful isotopic labeling.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Accurately weigh approximately 5-10 mg of 2-Phenyl-1,3-propanediol-d4 and dissolve in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d4).

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse Program: Standard single pulse (zg30).

-

Number of Scans: 16-64 scans to achieve adequate signal-to-noise.

-

Relaxation Delay (d1): 5 seconds to ensure full relaxation of protons for accurate integration.

-

Acquisition Time: 3-4 seconds.

-

Spectral Width: 0-12 ppm.

-

-

Data Processing: Fourier transform the raw data, phase correct the spectrum, and perform baseline correction. Integrate the signals corresponding to the aromatic and methine protons.

Interpretation: The spectrum should show signals corresponding to the phenyl group and the single proton at the 2-position. The absence of signals from the methylene protons at the 1 and 3 positions confirms the d4 labeling.

Chemical Purity Assessment: High-Performance Liquid Chromatography (HPLC)

Causality behind Experimental Choice: HPLC is a cornerstone of purity analysis in the pharmaceutical industry. It separates the main compound from any impurities based on their differential partitioning between a stationary and a mobile phase. For a high-purity standard, a sensitive and validated HPLC method is crucial to detect and quantify any process-related impurities or degradation products.

Experimental Protocol: HPLC

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient mixture of water and a suitable organic solvent like acetonitrile or methanol. A typical starting point could be a 60:40 mixture of water and acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 210 nm, which is a common wavelength for aromatic compounds.

-

Injection Volume: 10 µL.

-

Sample Preparation: Prepare a stock solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL.

Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Sources

An In-depth Technical Guide to the Mass Spectrum and Fragmentation Pattern of 2-Phenyl-1,3-propanediol-d4

Abstract

This technical guide provides a comprehensive analysis of the anticipated electron ionization (EI) mass spectrum and fragmentation pathways of 2-Phenyl-1,3-propanediol-d4. As a deuterated isotopologue of a significant pharmaceutical intermediate and a metabolite of the anticonvulsant drug felbamate, understanding its mass spectral behavior is crucial for researchers in drug metabolism, pharmacokinetics, and synthetic chemistry. This document delineates the expected fragmentation patterns by integrating fundamental principles of mass spectrometry with a detailed examination of the structural features of the molecule. Particular emphasis is placed on the influence of deuterium labeling on the fragmentation cascade, offering insights into ion stabilization, kinetic isotope effects, and potential hydrogen-deuterium scrambling phenomena. Methodologies for sample analysis are also presented to ensure the acquisition of high-quality mass spectral data.

Introduction: The Significance of 2-Phenyl-1,3-propanediol and its Deuterated Analog

2-Phenyl-1,3-propanediol is a key chemical entity, recognized both as a precursor in organic synthesis and as a metabolite in biological systems.[1][2][3] Its structural analog, 2-Phenyl-1,3-propanediol monocarbamate, is associated with the metabolism of felbamate, an anti-epileptic drug. The introduction of deuterium atoms to create 2-Phenyl-1,3-propanediol-d4 serves a critical role in modern analytical and metabolic studies. Deuterated standards are invaluable in quantitative mass spectrometry-based assays, providing a robust internal standard for accurate quantification of the unlabeled analyte in complex biological matrices. Furthermore, the strategic placement of deuterium labels can be a powerful tool to elucidate fragmentation mechanisms and study metabolic pathways.

This guide will focus on predicting the electron ionization mass spectrum of 2-Phenyl-1,3-propanediol-d4, a technique that provides detailed structural information through the analysis of fragment ions. While experimental spectra for this specific deuterated compound are not widely available in public databases, a thorough understanding of the fragmentation rules for its constituent functional groups—a phenyl ring, a secondary carbon bearing the phenyl group, and two primary hydroxyl groups—allows for a robust prediction of its mass spectral characteristics.

Predicted Electron Ionization Mass Spectrum of 2-Phenyl-1,3-propanediol

The mass spectrum of the unlabeled 2-Phenyl-1,3-propanediol (C9H12O2, Molecular Weight: 152.19 g/mol ) is anticipated to be characterized by a combination of fragmentation pathways stemming from its benzylic and diol moieties.[1]

The Molecular Ion (M•+)

Upon electron ionization, 2-Phenyl-1,3-propanediol will form a molecular ion (M•+) at m/z 152. The stability of the aromatic ring suggests that the molecular ion peak should be observable, although its intensity may be moderate due to the presence of easily fragmentable hydroxyl groups.[4]

Key Fragmentation Pathways

The fragmentation of 2-Phenyl-1,3-propanediol is expected to be governed by several competing and consecutive reactions:

-

Benzylic Cleavage: The bond between the benzylic carbon and the adjacent carbon of the propanediol chain is susceptible to cleavage. This is a highly favored pathway for aromatic compounds, leading to the formation of a stable benzyl cation or a tropylium ion.[5][6]

-

Alpha-Cleavage adjacent to the Hydroxyl Groups: The C-C bonds adjacent to the oxygen atoms of the hydroxyl groups are prone to cleavage, a common fragmentation route for alcohols.[4]

-

Dehydration: The loss of a water molecule (18 Da) is a characteristic fragmentation for alcohols and is expected to be a significant process for 2-Phenyl-1,3-propanediol.[4][7]

-

Combined Cleavages: A combination of these primary fragmentation events will lead to a series of smaller fragment ions that provide further structural information.

A diagram illustrating the predicted primary fragmentation pathways is presented below:

Caption: Predicted primary fragmentation pathways of 2-Phenyl-1,3-propanediol.

The Impact of Deuterium Labeling: Mass Spectrum of 2-Phenyl-1,3-propanediol-d4